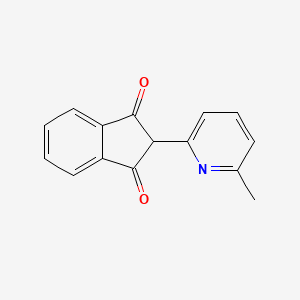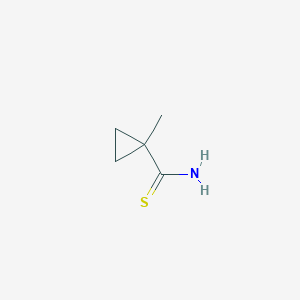
1-Methylcyclopropanecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylcyclopropanecarbothioamide is a chemical compound characterized by its unique structure, which includes a cyclopropane ring with a methyl group and a carbothioamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylcyclopropanecarbothioamide can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclopropanecarboxylic acid with thioamide derivatives under specific conditions. The reaction typically requires a dehydrating agent and a suitable catalyst to facilitate the formation of the carbothioamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylcyclopropanecarbothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Applications De Recherche Scientifique
1-Methylcyclopropanecarbothioamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may have potential biological activity, making it useful in studying biological processes and developing new drugs.
Medicine: It could be explored for its therapeutic properties in treating diseases or as a precursor for pharmaceuticals.
Industry: Its unique properties may be harnessed in industrial applications, such as in the production of specialty chemicals or materials.
Mécanisme D'action
1-Methylcyclopropanecarbothioamide can be compared with other similar compounds, such as 1-methylcyclopropanecarboxylic acid and 2-methylcyclopropanecarboxylic acid. While these compounds share structural similarities, this compound's unique carbothioamide group sets it apart, potentially leading to different reactivity and applications.
Comparaison Avec Des Composés Similaires
1-Methylcyclopropanecarboxylic acid
2-Methylcyclopropanecarboxylic acid
Cyclopropanecarboxylic acid
Propriétés
Formule moléculaire |
C5H9NS |
|---|---|
Poids moléculaire |
115.20 g/mol |
Nom IUPAC |
1-methylcyclopropane-1-carbothioamide |
InChI |
InChI=1S/C5H9NS/c1-5(2-3-5)4(6)7/h2-3H2,1H3,(H2,6,7) |
Clé InChI |
UPZZONKXBKHQFF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


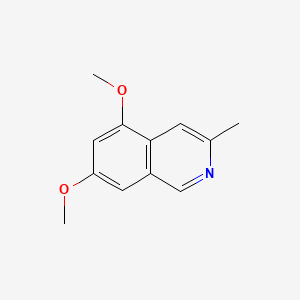
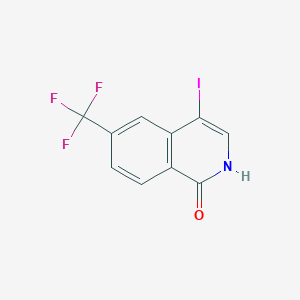
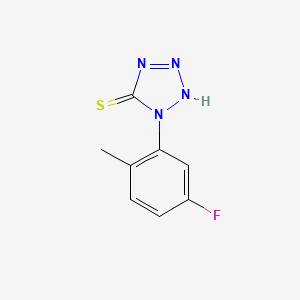
![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-6-yl)boronic acid](/img/structure/B15330714.png)
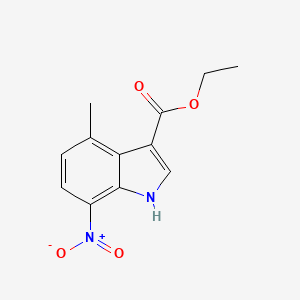


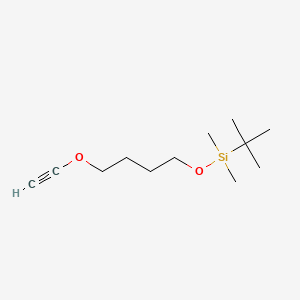
![4-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15330740.png)

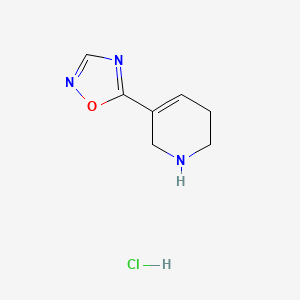
![2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15330762.png)
![3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine](/img/structure/B15330766.png)
